(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid
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Overview
Description
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its two cyanobenzoyl groups attached to a butanedioic acid backbone, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 4-cyanobenzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyanobenzoyl groups into amines.
Substitution: The cyanobenzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzoyl groups can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-Bis[(4-methoxybenzoyl)oxy]butanedioic acid
- (2R,3R)-2,3-Bis[(4-nitrobenzoyl)oxy]butanedioic acid
- (2R,3R)-2,3-Bis[(4-chlorobenzoyl)oxy]butanedioic acid
Uniqueness
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid is unique due to the presence of cyanobenzoyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various scientific applications.
Properties
CAS No. |
252369-72-5 |
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Molecular Formula |
C20H12N2O8 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
(2R,3R)-2,3-bis[(4-cyanobenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H12N2O8/c21-9-11-1-5-13(6-2-11)19(27)29-15(17(23)24)16(18(25)26)30-20(28)14-7-3-12(10-22)4-8-14/h1-8,15-16H,(H,23,24)(H,25,26)/t15-,16-/m1/s1 |
InChI Key |
JPVQHICFDRDQQI-HZPDHXFCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C#N)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C#N)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
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